3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
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Overview
Description
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14Cl2O3 It is a derivative of benzaldehyde, featuring chloro, chlorobenzyl, and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and 4-chlorobenzyl chloride.
Etherification: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is etherified with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Ethoxylation: The resulting intermediate is then ethoxylated using ethyl iodide (C2H5I) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its aldehyde group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and ethoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: Similar structure but lacks the ethoxy group.
4-Chlorobenzyl chloride: Used as a starting material in the synthesis.
3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid: Similar structure with a boronic acid group.
Uniqueness
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the presence of both chloro and ethoxy substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Biological Activity
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₃Cl₂O₃ and a molecular weight of 325.19 g/mol. It is characterized by a complex aromatic structure, which includes a chloro substituent, an ethoxy group, and a benzaldehyde moiety. This compound has gained attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Chloro Group: Enhances biological activity by influencing electron distribution.
- Ethoxy Group: Contributes to solubility and reactivity.
- Benzaldehyde Moiety: Known for various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of benzaldehyde, including those similar to this compound, possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Chloro-4-(phenyl)benzaldehyde | E. coli | 16 µg/mL |
4-Chloro derivatives | S. aureus | 8 µg/mL |
The MIC values indicate the concentrations required to inhibit bacterial growth, suggesting that structural modifications can significantly influence antimicrobial efficacy .
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has also been explored. Research indicates that certain compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. For example:
- Mechanism of Action: Some derivatives may inhibit enzymes involved in cancer cell metabolism or induce oxidative stress in cancer cells.
Case Study:
A study on structurally similar compounds showed promising results in inhibiting the growth of cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from low nanomolar to micromolar concentrations .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation: It may interact with cellular receptors, altering downstream signaling pathways.
Properties
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMYAKCLICPDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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